molecular formula C17H16BrN3O4S B5246881 N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide

N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5246881
M. Wt: 438.3 g/mol
InChI Key: JADRNTFNQIJQPX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, substituted with both dimethoxyphenyl and nitrophenyl groups. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Substitution Reactions: The dimethoxyphenyl and nitrophenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.

    Hydrobromide Salt Formation: The final step involves the conversion of the free base into its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell walls, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide
  • N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)thiazole

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form further enhances its solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S.BrH/c1-23-13-6-7-16(24-2)14(9-13)18-17-19-15(10-25-17)11-4-3-5-12(8-11)20(21)22;/h3-10H,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADRNTFNQIJQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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